
Thiazafluron
Vue d'ensemble
Description
Thiazafluron is a synthetic compound that has been used for a variety of scientific research applications. It is a derivative of the thiazole ring and is composed of a thiazole ring and a fluoronitrile group. It has been used in a variety of studies, including those related to biochemistry, physiology, and pharmacology. Its unique properties make it a useful tool in the laboratory.
Applications De Recherche Scientifique
Adsorption and Desorption in Soils : Thiazafluron's adsorption and desorption properties vary depending on soil composition. It's been found that soil clay content, illite content, and cation exchange capacity (CEC) are significant factors in determining this compound adsorption by soils. This herbicide also exhibits hysteretic desorption, suggesting irreversible adsorption and potential degradation in soil (Cox, Hermosín, & Cornejo, 1995).
Sorption in Soil and Clay Suspensions : The sorption of this compound in soils and clay suspensions shows that this herbicide adsorbs to a higher extent than metamitron due to their different molecular structures. The presence of mineral components, such as montmorillonite and altered illite in soil clays, is responsible for the adsorption and transport of this compound in water contacting soils or soil separates (Cox, Hermosín, Celis, & Cornejo, 1997).
Adsorption Mechanisms in Mineral Soil Clay Components : The adsorption of this compound by various mineral soil clay components, including smectites, illite, and kaolinite, has been studied. It was observed that this compound does not adsorb on kaolinite or iron oxide. The herbicide's adsorption is highly irreversible on smectites and is influenced by the exchangeable cations present (Cox, Hermosín, & Cornejo, 1995).
Retention in Soil Horizons : The retention of this compound by surface horizons of Spanish soils was investigated. The soil clay and illite contents were identified as important factors affecting this compound adsorption by soils (Cox, Hermosín, & Cornejo, 1994).
Sorption by Iron- and Humic Acid-Coated Montmorillonite : A study on the sorption of this compound by iron- and humic acid-coated montmorillonite showed that coatings on clays can alter the nature of the surface exposed for sorption of organics, thus affecting the sorption behavior of colloidal soil particles (Celis, Cox, Hermosín, & Cornejo, 1997).
Safety and Hazards
Mécanisme D'action
Target of Action
Thiazafluron primarily targets the photosynthetic electron transport chain in plants . It specifically binds to the serine 264 residue in the photosystem II . This system plays a crucial role in the light-dependent reactions of photosynthesis, where light energy is converted into chemical energy.
Mode of Action
This compound acts as a photosynthetic electron transport inhibitor . By binding to the serine 264 residue in photosystem II, it disrupts the flow of electrons during the light-dependent reactions of photosynthesis . This disruption prevents the conversion of light energy into chemical energy, thereby inhibiting the plant’s ability to produce the energy it needs to grow .
Biochemical Pathways
The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting photosynthetic electron transport, this compound disrupts the production of ATP and NADPH, two molecules that are essential for the light-independent reactions of photosynthesis . These reactions are responsible for the conversion of carbon dioxide into glucose, which is a vital energy source for the plant.
Pharmacokinetics
It is known that this compound has high leachability, indicating that it can easily move through soil and potentially contaminate groundwater .
Result of Action
The result of this compound’s action is the inhibition of plant growth. By disrupting photosynthesis, this compound deprives the plant of the energy it needs to grow . This makes this compound an effective herbicide for controlling unwanted vegetation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, soil composition can affect the leachability of this compound, potentially influencing its distribution and effectiveness . Additionally, environmental conditions such as light intensity and temperature may impact the rate of photosynthesis in plants, which could in turn affect the herbicide’s efficacy .
Analyse Biochimique
Biochemical Properties
Thiazafluron plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in metabolic pathways, including those responsible for detoxification processes . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic flux and the levels of specific metabolites.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the expression of genes involved in stress responses and metabolic regulation, leading to changes in cellular homeostasis. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting downstream cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, altering their activity and leading to changes in metabolic pathways . This binding can result in either the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been shown to affect cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing detoxification processes and improving metabolic regulation . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the impact of this compound becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites . This compound’s interactions with detoxification enzymes are particularly noteworthy, as they play a crucial role in the compound’s metabolism and clearance from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of this compound, affecting its overall activity and function . The compound’s distribution within tissues can also impact its efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential effects on cellular processes.
Propriétés
IUPAC Name |
1,3-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4OS/c1-10-4(14)13(2)5-12-11-3(15-5)6(7,8)9/h1-2H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJPZPLAZVZTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C1=NN=C(S1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180010 | |
| Record name | Thiazafluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25366-23-8 | |
| Record name | Thiazafluron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25366-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazafluron [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025366238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazafluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazfluron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAZAFLURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX8ID0K28Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of iron and humic acid coatings on montmorillonite affect Thiazafluron sorption?
A2: Studies show that coating montmorillonite with iron(III) hydroxide species or humic substances reduces its capacity to adsorb this compound. [] This reduction stems from the alteration of the clay surface available for interaction with the herbicide. The decrease in sorption was more pronounced with soil humic acid compared to commercial humic acid, indicating the influence of the origin and properties of the organic matter. [] Removing these coatings subsequently increased this compound adsorption, further confirming their influence on the sorption process. []
Q2: Which soil properties have been identified as key factors influencing this compound adsorption?
A3: Research has established a strong correlation between this compound adsorption and specific soil properties. Clay content, particularly illite content, emerges as a primary factor governing the adsorption process. [, ] Cation exchange capacity (CEC) also plays a significant role. [] Interestingly, unlike some other substituted urea herbicides, organic matter content does not show a significant correlation with this compound adsorption. []
Q3: What is the nature of this compound adsorption onto smectites, and what insights do spectroscopic analyses provide?
A4: this compound adsorption onto smectites is primarily attributed to its interaction with the interlamellar spaces of these clay minerals. [] Infrared spectroscopy and X-ray diffraction studies suggest that the adsorption process involves the displacement of water molecules associated with exchangeable cations in the interlayer space. [] The carbonyl and NH groups of the this compound molecule play a crucial role in this interaction, forming hydrogen bonds or water bridges with the oxygen atoms of the smectite structure. []
Q4: How does the desorption behavior of this compound in soil impact its environmental fate?
A5: this compound exhibits hysteretic desorption behavior in soil, meaning the desorption process is not a simple reversal of adsorption. [] The amount of this compound released back into solution is significantly lower than that adsorbed, indicating a degree of irreversibility. [] Kinetic studies suggest that this hysteresis is primarily due to irreversible adsorption, though some degradation might also contribute to the observed pattern. [] This behavior can have implications for the herbicide's persistence, bioavailability, and potential for leaching in the soil environment.
Q5: How does this compound's mobility in soil relate to its adsorption characteristics and what implications does this have for its efficacy?
A6: this compound's mobility in soil is inversely proportional to its adsorption affinity. [, ] Stronger adsorption to soil components, as observed with smectites and illite, results in lower mobility. [, ] Conversely, weaker adsorption translates to higher mobility, as seen in its relatively faster movement through sandy soils compared to silty-clay soils. [] This mobility directly influences its leaching potential and availability for uptake by target plants, therefore impacting its effectiveness as a herbicide. []
Q6: What analytical methods are employed for the detection and quantification of this compound in environmental samples?
A7: Beyond conventional analytical techniques, biological detection methods offer increased sensitivity for this compound quantification. Studies have successfully employed the inhibition of the Hill reaction in photosynthesis as a bioassay for this compound detection. [] This method demonstrated a 20-fold enhancement in sensitivity compared to standard methods. [] Such sensitive detection methods are crucial for monitoring trace levels of this compound in environmental matrices, especially water resources. []
Q7: How does the structure of this compound classify it in terms of herbicide groups and what other herbicides share this classification?
A8: this compound, with its molecular formula C6H8F3N3OS and a molecular weight of 233.2 g/mol, falls under the chemical family of substituted ureas. [] Specifically, it is classified as a photosynthetic inhibitor belonging to the "Group C2" herbicides according to the Herbicide Resistance Action Committee (HRAC) classification system. This group includes herbicides that inhibit photosynthesis at the Photosystem II level by binding to the QB binding site, disrupting electron transport. Other herbicides sharing this classification and mechanism of action include but are not limited to Buthiuron, Ethidimuron, and Tebuthiuron. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



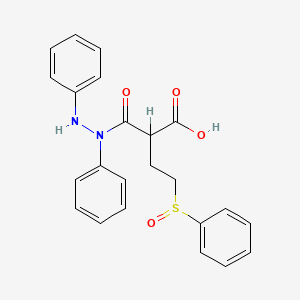

![Bicyclo[3.1.0]hexane](/img/structure/B1196588.png)


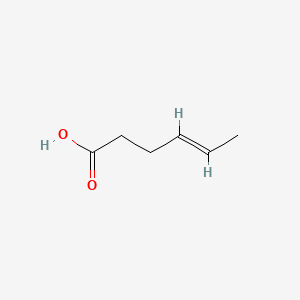

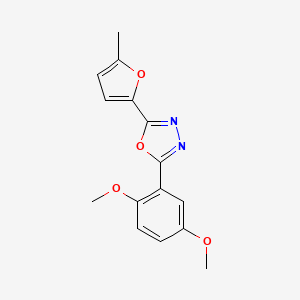
![N-[4-[4-[[1-oxo-2-(1-pyrrolidinyl)ethyl]amino]phenoxy]phenyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B1196603.png)
![2,5-diethoxy-N-[2-(2-methylphenyl)ethyl]-4-(1-tetrazolyl)benzenesulfonamide](/img/structure/B1196604.png)
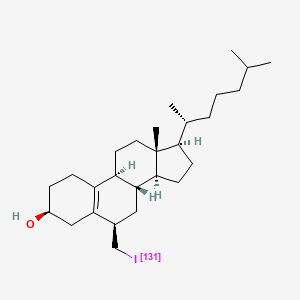
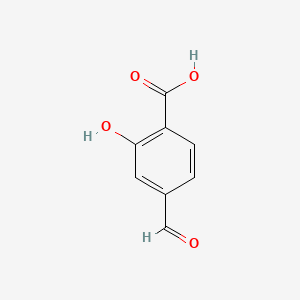
![4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine](/img/structure/B1196608.png)
